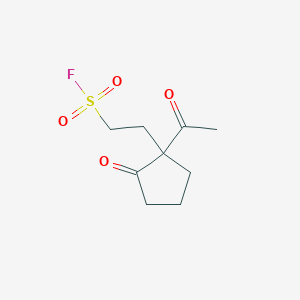
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride is a chemical compound with the molecular formula C9H13FO4S and a molecular weight of 236.26 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring, an acetyl group, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with sulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves its reactivity with various biological molecules. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: Known for its use as an enzyme inhibitor.
Benzenesulfonyl fluoride: Used in organic synthesis and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with an acetyl and sulfonyl fluoride group, providing distinct reactivity and applications .
Properties
Molecular Formula |
C9H13FO4S |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C9H13FO4S/c1-7(11)9(4-2-3-8(9)12)5-6-15(10,13)14/h2-6H2,1H3 |
InChI Key |
LIPKOMJLKIXDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















